![molecular formula C14H18BN3O2 B2868349 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4h-1,2,4-triazole CAS No. 2377610-67-6](/img/structure/B2868349.png)
3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4h-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4h-1,2,4-triazole is a chemical compound that features a boronic acid derivative linked to a triazole ring
Wirkmechanismus
Target of Action
Compounds with a similar structure, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used in borylation reactions . They interact with alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Mode of Action
The compound interacts with its targets through a process known as borylation. In this process, the compound forms a bond with its target molecule, typically an alkyl or aryl group . This interaction results in the formation of a new compound, such as pinacol benzyl boronate .
Biochemical Pathways
The compound is involved in the borylation pathway, where it interacts with alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . The downstream effects of this pathway can vary depending on the specific targets and the environmental conditions.
Pharmacokinetics
The compound’s storage temperature is mentioned to be between 2-8°c , suggesting that it may have specific storage requirements for optimal stability and bioavailability.
Result of Action
The result of the compound’s action is the formation of new compounds, such as pinacol benzyl boronate . This can have various molecular and cellular effects depending on the specific context and the other molecules involved in the reaction.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the presence of a palladium catalyst is necessary for the compound to interact with alkylbenzenes . Additionally, the compound’s storage temperature can affect its stability and bioavailability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4h-1,2,4-triazole typically involves the reaction of 4-hydroxy-1,2,4-triazole with tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere (e.g., nitrogen). The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and control reaction parameters more precisely. The use of automated systems for monitoring and adjusting reaction conditions can also help in achieving higher yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the boronic acid moiety.
Common Reagents and Conditions:
Oxidation: H₂O₂, KMnO₄, in an aqueous or organic solvent at room temperature or elevated temperatures.
Reduction: LiAlH₄, NaBH₄, in anhydrous ether or THF at low temperatures.
Substitution: Nucleophiles such as amines or alcohols, in the presence of a base (e.g., triethylamine) and a suitable solvent (e.g., DMF or DMSO).
Major Products Formed:
Oxidation: Boronic acids can be converted to their corresponding boronic esters or acids.
Reduction: The reduction of boronic acids can yield boronic alcohols or boronic esters.
Substitution: Nucleophilic substitution can lead to the formation of various boronic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used in the synthesis of various boronic acid derivatives, which are valuable intermediates in organic synthesis. It is also employed in the development of new catalytic systems for cross-coupling reactions.
Biology: In biological research, 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4h-1,2,4-triazole is used as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of new drugs targeting various diseases. Its boronic acid moiety is of interest for developing enzyme inhibitors and anticancer agents.
Industry: In the chemical industry, this compound is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Vergleich Mit ähnlichen Verbindungen
Boronic Acids: These compounds share the boronic acid functional group and are used in similar applications, such as cross-coupling reactions and drug design.
Triazoles: Other triazole derivatives, such as 1,2,3-triazoles and 1,2,4-triazoles, are structurally similar and have comparable uses in organic synthesis and medicinal chemistry.
Eigenschaften
IUPAC Name |
5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)11-7-5-10(6-8-11)12-16-9-17-18-12/h5-9H,1-4H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXHYJQACBTCPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
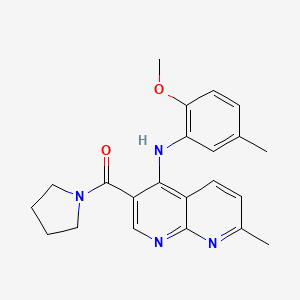

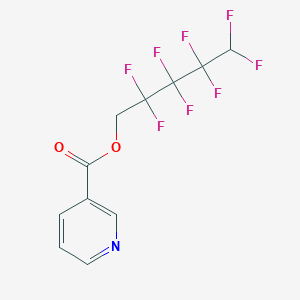
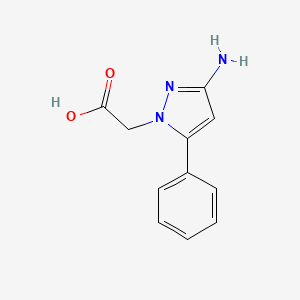
![9-[(4-bromophenyl)methyl]-3-(4-ethoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2868272.png)

![2',3'-DIHYDROSPIRO[CYCLOHEXANE-1,1'-INDEN]-2-EN-4-ONE](/img/structure/B2868277.png)
![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylbenzamide](/img/structure/B2868280.png)
![N-[1-(1,2,5-Dithiazepan-5-yl)-2-methyl-1-oxopropan-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B2868281.png)
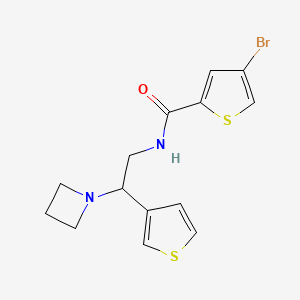
![N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methoxyphenyl)carbamimidoyl]benzamide](/img/structure/B2868283.png)
![(1S,3R)-3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/structure/B2868284.png)
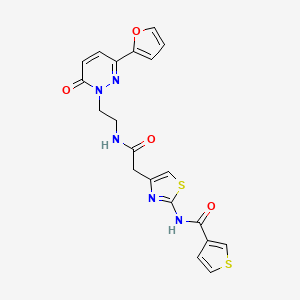
![N-(4-chlorophenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2868289.png)
